molecular formula C8H12BrN3 B13071617 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

Cat. No.: B13071617
M. Wt: 230.11 g/mol
InChI Key: PGRNTUYLLQISQA-UHFFFAOYSA-N
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Description

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine is an organic compound that features a bromine atom, a cyclopropylethyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the cyclopropylethyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the cyclopropylethyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding pyrazole ketones or carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropylethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2-cyclopropylmethyl)-1H-pyrazol-3-amine
  • 4-chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine
  • 4-bromo-1-(2-cyclopropylethyl)-1H-imidazol-3-amine

Uniqueness

4-bromo-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the cyclopropylethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-bromo-1-(2-cyclopropylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H12BrN3/c9-7-5-12(11-8(7)10)4-3-6-1-2-6/h5-6H,1-4H2,(H2,10,11)

InChI Key

PGRNTUYLLQISQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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